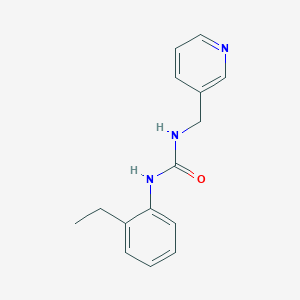

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

Description

Contextual Significance of Substituted Urea (B33335) Derivatives in Contemporary Chemical Research

The urea functionality is a cornerstone in modern drug discovery and medicinal chemistry. Its significance stems from the unique ability of the N-H and C=O groups to act as both hydrogen bond donors and acceptors, respectively. This allows urea derivatives to form multiple, stable hydrogen bonds with biological targets such as proteins and enzymes, which is a critical factor for achieving specific biological activity. slideshare.net

Historically, the therapeutic potential of urea derivatives was recognized with the development of compounds like suramin, an effective agent against sleeping sickness. In contemporary research, this scaffold is integral to a wide array of therapeutic agents, including anticancer, antibacterial, anti-HIV, and antidiabetic drugs. nih.gov For instance, several approved anticancer drugs, such as sorafenib (B1663141) and lenvatinib, are kinase inhibitors that feature a diarylurea structure. slideshare.nettandfonline.com

The structural properties of the urea group, including its conformational rigidity due to resonance, make it a reliable linker or central scaffold in compound design. Chemists utilize substituted ureas not only to directly interact with biological targets but also to modulate crucial drug-like properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov The versatility of synthetic methods for creating both symmetrical and unsymmetrical ureas, often involving isocyanate intermediates, further cements their role as privileged structures in the development of new chemical entities. nih.govnih.gov

The Role of the Pyridin-3-ylmethyl Moiety in Synthetic and Biological Chemistry

The pyridine (B92270) ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals and is a key building block in drug design. nih.govnih.gov Its properties, including basicity, water solubility, stability, and hydrogen bond-forming ability, make it a valuable component for modulating a molecule's physicochemical and pharmacokinetic characteristics. acs.orgsteeronresearch.com The pyridine moiety can act as a bioisostere for a benzene (B151609) ring, offering the advantage of improved solubility and the ability to engage in specific interactions through its nitrogen atom. steeronresearch.com

The pyridin-3-yl substitution pattern (also known as the meta-position) is particularly significant. This specific arrangement of the nitrogen atom within the ring influences the electronic distribution and vectoral properties of the substituents attached to it. In the context of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea, the pyridin-3-ylmethyl group connects the basic pyridine nitrogen to the urea core via a methylene (B1212753) spacer. This spacer provides rotational flexibility, allowing the pyridine ring to orient itself optimally within a binding pocket.

Compounds incorporating the pyridin-3-yl moiety have been investigated for a range of biological activities. For example, derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea have been synthesized and evaluated for their antiproliferative activity against numerous human cancer cell lines. researchgate.netrsc.org Furthermore, pyridin-3-yl pyrimidines have been designed as potent inhibitors of Bcr-Abl, a protein implicated in certain types of leukemia, highlighting the role of this moiety in targeted cancer therapy. ashp.org

Importance of the 2-Ethylphenyl Scaffold in Modulating Molecular Interactions

The substitution pattern on the phenyl ring of an aryl urea derivative is a critical determinant of its biological activity, influencing its steric, electronic, and hydrophobic properties. The 2-ethylphenyl scaffold, which features an ethyl group at the ortho-position relative to the urea linkage, introduces several important modulatory effects.

The primary influence of the ortho-ethyl group is steric. This substitution provides bulk directly adjacent to the urea linker, which can have significant consequences for the molecule's conformation. This phenomenon, often termed the "ortho effect," can restrict the rotation around the phenyl-nitrogen bond, forcing the molecule into a specific torsional angle. While in some cases this steric hindrance can impede binding and reduce biological activity, it can also be highly advantageous by locking the molecule into a bioactive conformation, thereby increasing potency and selectivity for a specific target.

Rationale for the Academic Investigation of this compound

The academic investigation of this compound is justified by the rational combination of three structurally significant chemical motifs. The molecule represents a logical design for exploring new chemical space in drug discovery programs.

The core rationale is built on the principles of structure-activity relationship (SAR) studies, which systematically modify a chemical scaffold to optimize its biological activity. nih.gov The central N,N'-disubstituted urea acts as a proven pharmacophore capable of key hydrogen bonding interactions. The pyridin-3-ylmethyl group is incorporated as a moiety frequently found in bioactive compounds, offering a basic nitrogen for potential salt formation, improved solubility, and specific polar interactions with a target. acs.org

The 2-ethylphenyl group serves as a tool for fine-tuning the molecule's properties. Researchers would hypothesize that the steric bulk of the ortho-ethyl group could enforce a specific conformation, potentially leading to improved selectivity for a particular enzyme, such as a protein kinase, over other related enzymes. This is a common strategy to reduce off-target effects. The increased lipophilicity from the ethyl group could also be explored for its effect on cell permeability and engagement with hydrophobic regions of a target. Therefore, synthesizing and testing this specific compound, likely as part of a larger library of related analogues, would be a rational step in a medicinal chemistry campaign aimed at developing inhibitors for a specific biological target.

Overview of Existing Research on Analogous Urea-Based Chemical Architectures

While direct studies on this compound are scarce, a significant body of research exists on structurally similar compounds, providing a valuable framework for predicting its potential biological activities. The diaryl urea and related aryl-alkyl urea scaffolds are prominent in the literature, particularly as kinase inhibitors and antiproliferative agents.

Research has demonstrated the potent anticancer activity of various pyridine-containing urea derivatives. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed as potential BRAF inhibitors and showed significant antiproliferative effects against several cancer cell lines. In another study, 1,3-diphenylurea (B7728601) derivatives appended with an aryl pyridine moiety were developed as dual inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases involved in cancer progression. One compound from this series, featuring a furan-substituted pyridine, exhibited potent nanomolar inhibition of both targets.

The table below summarizes findings for several analogous urea-based compounds, illustrating the common focus on anticancer and kinase-inhibiting properties for this class of molecules. These examples underscore the therapeutic potential of combining urea, phenyl, and pyridine moieties.

| Analogous Compound/Series | Investigated Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Antiproliferative activity (NCI-60 cell lines) | Certain derivatives showed potent and lethal effects against renal cancer and melanoma cell lines. | researchgate.netrsc.org |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | Anticancer agents (potential BRAF inhibitors) | Compound 7u showed inhibitory activity against A549 lung cancer cells comparable to the drug sorafenib. | |

| 1,3-Diphenylurea appended aryl pyridine derivatives | Dual c-MET and VEGFR-2 inhibition | Compound 2n showed potent dual inhibition with IC50 values of 18 nM (c-MET) and 24 nM (VEGFR-2). | |

| Pyridin-3-yl pyrimidine (B1678525) derivatives | Bcr-Abl kinase inhibition | Compounds with halogenated aniline (B41778) substituents showed potent inhibitory activity against the Bcr-Abl protein. | ashp.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylphenyl)-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-2-13-7-3-4-8-14(13)18-15(19)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYNALZJGXZBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Synthetic Methodologies for 1 2 Ethylphenyl 3 Pyridin 3 Ylmethyl Urea

Retrosynthetic Analysis and Key Disconnection Strategies for the Urea (B33335) Linkage

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea, the most logical disconnections are the two C-N bonds of the central urea carbonyl group. This reveals two primary synthetic pathways.

Pathway A: This strategy involves the formation of an isocyanate from one of the amine precursors, followed by a nucleophilic attack from the other amine.

Disconnection 1 (C-N bond adjacent to the pyridine (B92270) ring): This leads to 2-ethylphenyl isocyanate and 3-(aminomethyl)pyridine (B1677787). This is often the preferred route as aromatic isocyanates are generally more stable and accessible than their aliphatic counterparts.

Disconnection 2 (C-N bond adjacent to the phenyl ring): This disconnection suggests 2-ethylaniline (B167055) and pyridin-3-ylmethyl isocyanate as precursors. The synthesis and handling of pyridin-3-ylmethyl isocyanate can be more challenging due to its potential instability.

Pathway B: This approach avoids the isolation of isocyanates by using a phosgene (B1210022) equivalent or another carbonyl source to couple the two amines directly.

Disconnection 3 (Simultaneous C-N bond cleavage): This leads to 2-ethylaniline, 3-(aminomethyl)pyridine, and a carbonyl source like phosgene, triphosgene (B27547), or 1,1'-carbonyldiimidazole (B1668759) (CDI). This strategy allows for a one-pot synthesis but requires careful control of reaction conditions to avoid the formation of symmetrical urea byproducts.

These disconnection strategies form the basis for the detailed synthetic protocols discussed in the following sections.

Detailed Protocols for the Preparation of this compound

The synthesis of this compound can be accomplished through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

The reaction between an isocyanate and an amine is the most common and straightforward method for preparing unsymmetrical ureas. mdpi.comnih.gov

Protocol 1: Reaction of 2-Ethylphenyl Isocyanate with 3-(Aminomethyl)pyridine

To a stirred solution of 3-(aminomethyl)pyridine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or acetone (B3395972) at room temperature, a solution of 2-ethylphenyl isocyanate (1.0 equivalent) in the same solvent is added dropwise. asianpubs.org

The reaction mixture is stirred at room temperature for a period of 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting materials. nih.gov

Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography or recrystallization to yield pure this compound.

This method is generally high-yielding and clean, as the primary byproduct formation is minimal under anhydrous conditions.

To circumvent the handling of potentially hazardous isocyanates, several alternative methods have been developed that generate the urea linkage in situ.

Protocol 2: Triphosgene-Mediated In Situ Isocyanate Formation

Triphosgene serves as a solid, safer alternative to gaseous phosgene for generating isocyanates in situ. mdpi.com

A solution of 2-ethylaniline (1.0 equivalent) and a non-nucleophilic base, such as triethylamine (B128534) (2.0 equivalents), in anhydrous THF is cooled to 0-5 °C under an inert atmosphere (e.g., nitrogen).

A solution of triphosgene (0.34 equivalents) in anhydrous THF is added dropwise, maintaining the low temperature. The mixture is stirred for 1-2 hours to allow for the formation of 2-ethylphenyl isocyanate.

3-(Aminomethyl)pyridine (1.0 equivalent) is then added to the reaction mixture.

The reaction is allowed to warm to room temperature and stirred for an additional 3-15 hours.

The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified.

Protocol 3: Synthesis via Carbamate (B1207046) Intermediates

This two-step, one-pot method avoids isocyanates and phosgene entirely, offering a greener alternative. thieme-connect.com

Carbamate Formation: 2-Ethylaniline (1.0 equivalent) is reacted with an aryl carbonate, such as diphenyl carbonate (1.1 equivalents), at an elevated temperature to form the corresponding phenyl carbamate intermediate.

Urea Formation: Without isolating the carbamate, 3-(aminomethyl)pyridine (1.0-1.2 equivalents) and a suitable base (e.g., triethylamine or DABCO) are added to the reaction mixture. The mixture is heated to reflux for 8-12 hours. thieme-connect.com The carbamate rearranges to an isocyanate in situ, which is immediately trapped by the amine to form the desired urea. thieme-connect.com

After cooling, the product is isolated and purified as described in previous methods.

Protocol 4: Using 1,1'-Carbonyldiimidazole (CDI)

CDI is an effective carbonyl source for coupling amines. nih.gov

To a solution of 2-ethylaniline (1.0 equivalent) in a solvent like DMF, CDI (1.0 equivalent) is added, and the mixture is stirred at 50 °C for 1-2 hours.

After the formation of the imidazolide (B1226674) intermediate, 3-(aminomethyl)pyridine (1.0 equivalent) is added.

The reaction mixture is stirred at a slightly elevated temperature (e.g., 60 °C) for several hours until the reaction is complete. nih.gov

The product is then isolated via aqueous workup and purification.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. For the robust amine-isocyanate route, the primary considerations are solvent choice and moisture exclusion. Anhydrous aprotic solvents like THF, acetonitrile (B52724), or dichloromethane (B109758) are preferred to prevent the hydrolysis of the isocyanate to a symmetric urea byproduct.

For alternative methods, such as the carbamate route, the selection of the base and solvent is critical. A study on the synthesis of N,N'-alkyl aryl ureas from carbamates provides valuable insights. thieme-connect.com The screening of various bases and solvents demonstrated that a combination of organic bases in a suitable solvent significantly impacts the reaction yield.

| Entry | Base | Solvent | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Acetonitrile | 12 | Reflux | No Reaction |

| 2 | K₂CO₃ | Acetonitrile | 12 | Reflux | 42 |

| 3 | NaOH | Acetonitrile | 12 | Reflux | 50 |

| 4 | DBU | Acetonitrile | 12 | Reflux | 65 |

| 5 | Et₃N | Acetonitrile | 12 | Reflux | 70 |

| 6 | DABCO | Acetonitrile | 12 | Reflux | 72 |

| 7 | Et₃N/DABCO | Acetonitrile | 8-10 | Reflux | 85 |

As indicated in the table, a combination of triethylamine (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) provided the highest yield, suggesting a synergistic effect. thieme-connect.com Applying these optimized conditions—using a strong organic base system in a polar aprotic solvent at reflux—would likely enhance the yield for the synthesis of this compound via the carbamate pathway.

Investigation of Scalability and Green Chemistry Principles in the Synthesis

For the synthesis to be industrially viable, scalability and adherence to green chemistry principles are paramount.

Scalability: The amine-isocyanate coupling is generally scalable, provided that efficient temperature control is maintained, as the reaction is exothermic. However, the large-scale transport and storage of toxic isocyanates pose significant safety risks. Methods that avoid the isolation of isocyanates, such as the carbamate thieme-connect.com or CDI routes, are often more amenable to safe scale-up. One-pot, column-free syntheses are particularly attractive as they reduce unit operations and waste, making the process more efficient and economical on a larger scale. rsc.org

Green Chemistry Principles: Several aspects of the synthesis of this compound can be improved by applying green chemistry principles:

Atom Economy: Direct coupling of the two amine fragments with CO₂ as the carbonyl source offers the highest atom economy, with water as the only byproduct. semanticscholar.org

Safer Reagents: Replacing highly toxic reagents like phosgene with safer alternatives such as triphosgene or CDI is a critical green improvement. mdpi.com Phosgene-free routes, like those involving carbamates or direct carbonylation with CO₂, are inherently greener. thieme-connect.comsemanticscholar.org

Safer Solvents: Traditional solvents like DMF can be replaced with more environmentally benign alternatives. For instance, the bio-available solvent Cyrene™ has been shown to be an effective medium for the synthesis of ureas from isocyanates and amines. rsc.org "On-water" synthesis, which leverages the hydrophobic effect to accelerate reactions, represents another sustainable approach that minimizes the use of volatile organic compounds (VOCs). organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.orgnih.gov This technique has been successfully applied to one-pot urea syntheses.

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound is primarily achieved through the reaction of two key precursors: an activated derivative of 2-ethylaniline and 3-(aminomethyl)pyridine. The efficiency and purity of the final product are highly dependent on the quality of these starting materials.

Synthesis of 2-Ethylphenyl-derived Intermediates

The most common intermediate derived from 2-ethylaniline for urea synthesis is 2-ethylphenyl isocyanate. This electrophilic compound is highly reactive towards amines, leading to the formation of the urea linkage.

Route 1: Phosgenation of 2-Ethylaniline

The industrial synthesis of isocyanates often involves the use of phosgene (COCl₂) or its safer liquid equivalent, triphosgene. asianpubs.org The reaction proceeds by treating 2-ethylaniline with phosgene or a phosgene substitute in an inert solvent. This method is highly efficient but requires specialized equipment to handle the toxic nature of phosgene. chemicalbook.comnih.gov

A general procedure involves adding the amine to a solution of phosgene in a solvent like toluene, often in the presence of a base to neutralize the HCl byproduct. chemicalbook.comnih.gov

Table 1: Illustrative Reaction Conditions for Isocyanate Synthesis

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2,6-diisopropylaniline | Triphosgene | Toluene | 80-110 | >90 |

Note: Data is illustrative of typical isocyanate synthesis and not specific to 2-ethylaniline unless cited.

Route 2: Alternative "Phosgene-Free" Methods

Concerns over the toxicity of phosgene have driven the development of alternative synthetic routes. One such method involves the Curtius rearrangement of an acyl azide, which can be generated from the corresponding carboxylic acid. Another approach is the reaction of amines with N,N'-carbonyldiimidazole (CDI), though this is more commonly used for direct urea synthesis rather than isocyanate isolation. A patent describes a process for synthesizing isocyanates from organic halides and a cyanate (B1221674) salt, catalyzed by a nickel complex. google.com

Synthesis of 3-(Aminomethyl)pyridine

3-(Aminomethyl)pyridine, also known as 3-picolylamine, is the nucleophilic component in the urea formation reaction. Several synthetic strategies exist for its preparation.

A modern approach involves a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by the reductive cleavage of the N–N bond. rsc.orgchemicalbook.com This method provides a C3-selective formal C–H activation of pyridine. rsc.org Traditional methods for aminomethylation, such as the Vilsemeir-Haak formylation followed by reductive amination, are often not suitable for electron-deficient pyridine rings. digitellinc.com Therefore, novel strategies that allow for regioselective access to 3-aminomethyl pyridines are of significant interest. digitellinc.com

The primary method for synthesizing the target urea derivative is the reaction between an electrophilic carbonyl source derived from 2-ethylaniline and the nucleophilic amine, 3-(aminomethyl)pyridine.

Method 1: Reaction of Isocyanate with Amine

This is the most direct and widely used method for preparing unsymmetrical ureas. nih.gov The reaction involves mixing 2-ethylphenyl isocyanate with 3-(aminomethyl)pyridine in a suitable aprotic solvent.

The reaction is typically rapid and exothermic, often proceeding to completion at room temperature. nih.gov The choice of solvent is crucial and can range from tetrahydrofuran (THF) to dichloromethane (DCM) or dimethylformamide (DMF), depending on the solubility of the reactants.

Table 2: General Conditions for Urea Synthesis from Isocyanates

| Isocyanate | Amine | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Aryl Isocyanate | Primary Amine | THF | Room Temp | 1-4 hours |

| 3-Trifluoromethyl phenyl isocyanate | Aryl Amine | THF | Room Temp | 2-3 hours |

Note: This table presents generalized conditions from various urea synthesis procedures. asianpubs.orgnih.govresearchgate.net

Method 2: Stepwise Synthesis via Carbamoyl (B1232498) Chloride or Carbamate

An alternative to using a pre-formed isocyanate involves a stepwise approach. First, 2-ethylaniline can be converted into a carbamoyl chloride by reacting it with phosgene or triphosgene. wikipedia.orggoogle.com Carbamoyl chlorides are prepared by the reaction of an amine with phosgene. wikipedia.org This intermediate, N-(2-ethylphenyl)carbamoyl chloride, can then be reacted with 3-(aminomethyl)pyridine to form the final urea product.

Similarly, a carbamate intermediate can be employed. mdpi.com For instance, 2-ethylaniline can be reacted with phenyl chloroformate to yield phenyl N-(2-ethylphenyl)carbamate. Subsequent reaction of this carbamate with 3-(aminomethyl)pyridine, often in a solvent like pyridine at elevated temperatures, displaces the phenol (B47542) to form the desired urea. mdpi.com This method avoids the direct handling of potentially unstable isocyanates.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethylaniline |

| 3-(Aminomethyl)pyridine |

| 2-Ethylphenyl isocyanate |

| Phosgene |

| Triphosgene |

| N,N'-Carbonyldiimidazole |

| N-(2-Ethylphenyl)carbamoyl chloride |

| Phenyl N-(2-ethylphenyl)carbamate |

| Phenyl chloroformate |

| Pyridine |

| Tetrahydrofuran (THF) |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

Comprehensive Spectroscopic and Structural Elucidation of 1 2 Ethylphenyl 3 Pyridin 3 Ylmethyl Urea

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing various NMR experiments, the connectivity of atoms and their spatial arrangement can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea, one would expect to observe distinct signals for the aromatic protons on the ethylphenyl and pyridinyl rings, the methylene (B1212753) protons of the ethyl and methylbenzyl groups, the methyl protons of the ethyl group, and the N-H protons of the urea (B33335) linkage. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be analyzed to assign each signal to a specific proton in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). For the target molecule, distinct signals would be expected for the carbonyl carbon of the urea, the aromatic carbons of both rings, and the aliphatic carbons of the ethyl and methylbenzyl groups.

Hypothetical ¹H and ¹³C NMR Data Table:

| Atom Number | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

| Ethylphenyl Moiety | ||

| C1' | - | Predicted ~135-140 |

| C2' | - | Predicted ~130-135 |

| C3' | Predicted ~7.1-7.3, m | Predicted ~125-130 |

| C4' | Predicted ~7.1-7.3, m | Predicted ~125-130 |

| C5' | Predicted ~7.1-7.3, m | Predicted ~125-130 |

| C6' | Predicted ~7.1-7.3, m | Predicted ~128-132 |

| -CH₂- (Ethyl) | Predicted ~2.6-2.8, q, J=7.5 | Predicted ~25-30 |

| -CH₃ (Ethyl) | Predicted ~1.2-1.4, t, J=7.5 | Predicted ~15-20 |

| Urea Moiety | ||

| C=O | - | Predicted ~155-160 |

| N1-H | Predicted ~8.0-9.0, s | - |

| N3-H | Predicted ~6.0-7.0, t, J=5.5 | - |

| Pyridinylmethyl Moiety | ||

| C2'' | Predicted ~8.4-8.6, s | Predicted ~148-152 |

| C3'' | - | Predicted ~135-140 |

| C4'' | Predicted ~7.6-7.8, d, J=8.0 | Predicted ~133-137 |

| C5'' | Predicted ~7.2-7.4, dd, J=8.0, 5.0 | Predicted ~123-127 |

| C6'' | Predicted ~8.4-8.6, d, J=5.0 | Predicted ~148-152 |

| -CH₂- | Predicted ~4.4-4.6, d, J=5.5 | Predicted ~40-45 |

Note: The data in this table is predicted and not based on experimental results.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the ethyl group and the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, showing the correlation from the N-H protons to the carbonyl carbon and adjacent aromatic or methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations between protons that are close to each other, providing insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which would confirm the molecular formula of this compound as C₁₅H₁₇N₃O.

Hypothetical HRMS Data:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 268.1444 | N/A |

Note: The data in this table is calculated and not based on experimental results.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In a tandem MS experiment, the molecular ion would be isolated and fragmented. The analysis of the resulting fragment ions would provide evidence for the connectivity of the different parts of the molecule. Key fragmentations would be expected at the urea linkage, leading to ions corresponding to the 2-ethylphenyl isocyanate and pyridin-3-ylmethanamine moieties.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Around 3300-3400 cm⁻¹ for the urea N-H groups.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ for the urea carbonyl group.

N-H bending and C-N stretching: In the region of 1500-1600 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Hypothetical IR Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2960, 2870 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Urea Amide I) |

| ~1550 | Medium | N-H Bend / C-N Stretch (Urea Amide II) |

| ~1580, 1480 | Medium-Weak | Aromatic C=C Stretch |

Note: The data in this table is predicted and not based on experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound, recorded in a polar solvent such as ethanol, is anticipated to exhibit characteristic absorption bands in the ultraviolet region. These absorptions are attributed to the presence of multiple chromophores within the molecular structure: the 2-ethylphenyl group, the pyridine (B92270) ring, and the urea moiety. The interaction between these groups influences the electronic transitions observed.

The primary electronic transitions expected are of the π → π* and n → π* types. The aromatic rings (phenyl and pyridyl) are responsible for intense π → π* transitions. The urea carbonyl group also contributes to these transitions and is primarily responsible for the weaker n → π* transition.

The phenyl and pyridine rings are expected to produce strong absorption bands at shorter wavelengths, characteristic of aromatic systems. The presence of the ethyl group on the phenyl ring may cause a slight bathochromic (red) shift compared to unsubstituted benzene (B151609). Similarly, the urea linkage, acting as an auxochrome, can influence the absorption maxima of the aromatic systems through electronic conjugation. The lone pair of electrons on the nitrogen atoms of the urea can interact with the π-systems of the aromatic rings, potentially leading to a further red shift and an increase in the molar absorptivity.

The weak n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen in the urea group, is expected to appear as a shoulder or a low-intensity band at a longer wavelength, as it is a symmetry-forbidden transition.

Table 1: Hypothesized UV-Vis Spectroscopic Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|

| ~210 | ~25,000 | π → π* (Phenyl ring) |

| ~260 | ~8,000 | π → π* (Pyridine ring) |

Note: The data in this table are representative values based on the analysis of similar compounds and the constituent chromophores.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation of this compound

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

The urea moiety is expected to be nearly planar, a common feature due to the delocalization of the nitrogen lone pairs into the carbonyl group. This planarity is crucial for the formation of intermolecular hydrogen bonds, which are anticipated to be a dominant feature in the crystal packing. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions can lead to the formation of one-dimensional chains or two-dimensional networks of molecules in the crystal lattice.

The dihedral angles between the plane of the urea group and the planes of the 2-ethylphenyl and pyridin-3-ylmethyl rings are of particular interest. Steric hindrance from the ortho-ethyl group on the phenyl ring is likely to cause a significant twist relative to the urea plane. This is a common observation in ortho-substituted phenylureas. The pyridin-3-ylmethyl group is expected to have more conformational flexibility around the CH₂-N bond.

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C=O (urea) | 1.23 - 1.25 |

| C-N (urea) | 1.33 - 1.38 |

| **Bond Angles (°) ** | |

| N-C-N (urea) | 115 - 118 |

| N-C-O (urea) | 121 - 123 |

| **Torsion Angles (°) ** | |

| Dihedral angle (Urea plane - Phenyl plane) | 30 - 60 |

Note: The data in this table are representative values based on crystallographic data of similar urea derivatives.

Integration of Spectroscopic Data with Computational Predictions for Structural Validation

To achieve a comprehensive structural validation, experimental data from UV-Vis spectroscopy and X-ray crystallography can be integrated with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method for predicting molecular properties.

Geometry Optimization: A theoretical model of this compound can be constructed, and its geometry can be optimized using DFT calculations. The resulting bond lengths, bond angles, and torsion angles from the optimized structure can be compared with the experimental values obtained from X-ray crystallography. A high degree of correlation between the calculated and experimental geometries would validate the theoretical model.

Prediction of UV-Vis Spectrum: Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic absorption spectrum of the molecule. This method provides information about the energies of electronic transitions and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted λmax values and the nature of the transitions (e.g., HOMO to LUMO) can be compared with the experimental UV-Vis spectrum. This comparison helps in assigning the observed absorption bands to specific electronic transitions within the molecule.

The integration of these techniques provides a robust approach to structural elucidation. Discrepancies between experimental and computational results can often highlight specific molecular interactions or conformational effects that might otherwise be overlooked. This synergistic approach ensures a thorough and accurate understanding of the structural and electronic properties of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Ethylphenyl 3 Pyridin 3 Ylmethyl Urea and Its Analogs

Systematic Modification Strategies for the 2-Ethylphenyl Moiety

The 2-ethylphenyl group plays a crucial role in the interaction of the molecule with its biological target, likely through hydrophobic and van der Waals interactions. Modifications to this part of the scaffold can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

The position of the ethyl group on the phenyl ring is a critical determinant of the molecule's three-dimensional conformation and, consequently, its biological activity. Moving the ethyl group from the ortho (2-position) to the meta (3-position) or para (4-position) can alter the orientation of the phenyl ring relative to the rest of the molecule, potentially leading to either enhanced or diminished interactions with a target protein. The ortho-ethyl configuration imposes a specific steric hindrance that may be optimal for fitting into a particular binding pocket.

Furthermore, the introduction of various substituents onto the phenyl ring can modulate the electronic and steric properties of the molecule. For instance, the addition of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methoxy) can alter the pKa of the urea (B33335) nitrogens and influence hydrogen bonding capabilities. nih.govnih.gov Generally, halogen-bearing compounds have been noted as active analogs in similar urea derivatives.

To illustrate the potential impact of these modifications, the following interactive data table presents hypothetical activity data for various positional isomers and substituted analogs.

| Compound ID | Phenyl Moiety Modification | Substituent | Hypothetical IC50 (nM) |

| 1 | 2-Ethylphenyl (Parent) | - | 100 |

| 2 | 3-Ethylphenyl | - | 250 |

| 3 | 4-Ethylphenyl | - | 150 |

| 4 | 2-Ethyl-4-chlorophenyl | 4-Chloro | 50 |

| 5 | 2-Ethyl-5-chlorophenyl | 5-Chloro | 75 |

| 6 | 2-Ethyl-4-methoxyphenyl | 4-Methoxy | 200 |

| 7 | 2-Ethyl-4-fluorophenyl | 4-Fluoro | 60 |

Note: The data in this table is illustrative and based on general SAR principles for analogous compounds.

Alterations to the alkyl chain of the ethyl group can provide insights into the size and nature of the hydrophobic pocket it occupies. Extending the chain from ethyl to propyl or butyl could enhance hydrophobic interactions if the pocket is large enough to accommodate the increased size. Conversely, shortening the chain to a methyl group would reduce these interactions but could be favorable if the pocket is sterically constrained. Branching the alkyl chain (e.g., isopropyl) can also provide valuable information about the shape of the binding site.

The following table demonstrates the hypothetical effects of modifying the alkyl chain length and branching on the compound's activity.

| Compound ID | Alkyl Group Modification | Hypothetical IC50 (nM) |

| 1 | Ethyl (Parent) | 100 |

| 8 | Methyl | 300 |

| 9 | n-Propyl | 80 |

| 10 | Isopropyl | 120 |

| 11 | n-Butyl | 150 |

Note: The data in this table is illustrative and based on general SAR principles for analogous compounds.

Chemical Derivatization of the Pyridin-3-ylmethyl Moiety

The pyridin-3-ylmethyl portion of the molecule is critical for establishing key interactions, likely involving hydrogen bonding through the pyridine (B92270) nitrogen. Modifications to this moiety can significantly impact binding affinity and selectivity.

Introducing substituents on the pyridine ring can also modulate its electronic properties and steric profile. For example, adding a small electron-donating group like a methyl group could increase the basicity of the pyridine nitrogen, potentially strengthening a hydrogen bond. Conversely, an electron-withdrawing group could weaken this interaction.

The table below illustrates the potential consequences of these modifications.

| Compound ID | Pyridine Moiety Modification | Substituent | Hypothetical IC50 (nM) |

| 1 | Pyridin-3-ylmethyl (Parent) | - | 100 |

| 12 | Pyridin-2-ylmethyl | - | 400 |

| 13 | Pyridin-4-ylmethyl | - | 180 |

| 14 | 2-Methylpyridin-3-ylmethyl | 2-Methyl | 90 |

| 15 | 6-Chloropyridin-3-ylmethyl | 6-Chloro | 120 |

Note: The data in this table is illustrative and based on general SAR principles for analogous compounds.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. mdpi.com Replacing the pyridine ring with other heterocycles or functional groups that mimic its key interactions can lead to improved drug candidates.

Several bioisosteres for the pyridine ring could be considered. For example, replacing the pyridine nitrogen with a C-CN unit to give a benzonitrile (B105546) can mimic the hydrogen-bond accepting ability of the pyridine. researchgate.net Other potential replacements include 2-difluoromethylpyridine, which can act as a bioisostere for pyridine-N-oxide, and saturated systems like 3-azabicyclo[3.1.1]heptane, which can improve physicochemical properties such as solubility and metabolic stability. rsc.orgchemrxiv.org

The following table presents hypothetical data for various bioisosteric replacements of the pyridine ring.

| Compound ID | Bioisosteric Replacement | Hypothetical IC50 (nM) |

| 1 | Pyridine (Parent) | 100 |

| 16 | Phenylacetonitrile | 110 |

| 17 | Thiazole | 220 |

| 18 | Isoxazole | 350 |

| 19 | 2-Difluoromethylpyridine | 95 |

Note: The data in this table is illustrative and based on general SAR principles for analogous compounds.

Modulation of the Urea Linker and Its Impact on Molecular Recognition

The urea linker is a key structural feature, acting as a rigid scaffold that correctly orients the two flanking aromatic moieties. It also plays a direct role in molecular recognition through its ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). nih.gov

Modifications to the urea linker can have a profound impact on the compound's activity. For instance, N-methylation of one of the urea nitrogens can disrupt planarity and potentially improve solubility, but it may also remove a critical hydrogen bond donor. nih.gov Replacing the urea with a thiourea (B124793) can alter the hydrogen bonding geometry and electronic properties. Other modifications could include constraining the urea in a cyclic structure to reduce conformational flexibility and potentially increase binding affinity.

The table below provides a hypothetical analysis of the effects of modifying the urea linker.

| Compound ID | Urea Linker Modification | Hypothetical IC50 (nM) |

| 1 | Urea (Parent) | 100 |

| 20 | N-Methyl urea | 500 |

| 21 | Thiourea | 180 |

| 22 | Homourea (insertion of CH2) | 800 |

Note: The data in this table is illustrative and based on general SAR principles for analogous compounds.

Conformational Analysis and Flexibility Studies of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

The conformational landscape of this compound is largely dictated by the central urea moiety and the rotational freedom of the flanking aromatic rings. Diaryl ureas, as a class of compounds, have been extensively studied, and their conformational preferences are well-documented.

The urea functional group (-NH-CO-NH-) possesses a degree of conformational rigidity due to the delocalization of nitrogen lone pairs into the carbonyl group. This results in a planar or near-planar geometry of the urea backbone. For N,N'-disubstituted ureas, two primary conformations are possible: syn and anti (also referred to as cis and trans) with respect to the orientation of the substituents around the C-N bonds.

Extensive crystallographic and computational studies have shown that N,N'-diaryl ureas overwhelmingly adopt a trans,trans or anti,anti conformation in both solid-state and solution. This conformation is characterized by the two N-H bonds being oriented on opposite sides of the carbonyl group. This arrangement is energetically favorable as it minimizes steric hindrance between the bulky aryl substituents. It is therefore highly probable that this compound also preferentially adopts this trans,trans conformation.

Ligand-Based Design Principles Derived from SAR Data

While specific structure-activity relationship (SAR) data for this compound is unavailable, general principles can be derived from the extensive research on analogous pyridine-urea compounds, many of which have been investigated as potent anticancer agents, particularly as kinase inhibitors (e.g., VEGFR-2 inhibitors). mdpi.commdpi.com

The pyridine-urea scaffold is a key pharmacophoric feature in several approved anticancer drugs, including Sorafenib (B1663141) and Regorafenib. mdpi.comresearchgate.net The urea moiety is crucial for activity, acting as a hydrogen bond donor through its two N-H groups, which can form key interactions with the hinge region of kinase domains. The pyridine ring often serves as a hydrogen bond acceptor and can engage in various interactions within the active site of target proteins.

SAR studies on various series of pyridine-urea derivatives have revealed several important trends:

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly modulate biological activity. Electron-withdrawing or electron-donating groups, as well as their lipophilicity and steric bulk, can influence binding affinity and pharmacokinetic properties. For instance, in some series of diaryl urea derivatives, specific substitutions have been shown to enhance antiproliferative activity.

The Pyridine Moiety: The pyridine nitrogen is a key interaction point. Its position (e.g., 2-, 3-, or 4-pyridyl) can alter the geometry of the molecule and its ability to form critical hydrogen bonds.

The Linker: The methylene (B1212753) linker between the pyridine and the urea in this compound provides flexibility. Variations in this linker, such as its length or rigidity, would be expected to impact the compound's activity.

The following interactive table presents data from a study on a series of pyridine-urea analogs, highlighting their in vitro antiproliferative activity against the MCF-7 breast cancer cell line and their inhibitory activity against VEGFR-2. This data illustrates the impact of different substitution patterns on biological activity.

| Compound ID | R Group | MCF-7 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

| 8b | 4-chloro-3-(trifluoromethyl)phenyl | Not explicitly stated for MCF-7, but showed 43% mean inhibition in NCI-60 screen | 5.0 ± 1.91 |

| 8e | 4-chloro-3-(trifluoromethyl)phenyl | 0.22 (at 48h) | 3.93 ± 0.73 |

| 8n | 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl | 1.88 (at 48h) | Not Tested |

| Sorafenib | Reference Drug | 4.50 (at 48h) | 0.09 ± 0.01 |

| Doxorubicin | Reference Drug | 1.93 (at 48h) | Not Applicable |

Data sourced from a study on pyridine-urea derivatives as potential anticancer agents. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For diaryl urea derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of specific protein targets, such as B-RAF kinase. nih.govnih.govmui.ac.ir

In a typical QSAR study for a series of compounds like pyridine-urea analogs, a set of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the chemical structure, including:

Electronic Properties: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which describe the molecule's reactivity and ability to engage in electrostatic interactions.

Steric Properties: Including molecular volume, surface area, and specific shape indices, which relate to how the molecule fits into a binding site.

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), which is crucial for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical indices that describe the connectivity of atoms within the molecule.

A mathematical model is then generated to relate these descriptors to the observed biological activity (e.g., IC₅₀ values). Such models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. For diaryl urea derivatives acting as B-RAF inhibitors, QSAR studies have indicated that descriptors related to the molecule's size, degree of branching, aromaticity, and polarizability are important factors influencing their inhibitory activity. nih.govnih.gov

While a specific QSAR model for this compound is not available, any such model would likely incorporate a combination of the descriptor types mentioned above to capture the key structural features responsible for its potential biological activity. QSPR models could similarly be developed to predict properties like solubility, melting point, or chromatographic retention times.

Biological and Biochemical Investigations: Mechanistic Insights of 1 2 Ethylphenyl 3 Pyridin 3 Ylmethyl Urea

In vitro Target Identification and Validation Approaches

Research into analogous pyridine-urea compounds has identified several potential molecular targets, primarily within the context of anticancer activity. A prominent target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. For instance, a series of novel pyridine-ureas demonstrated inhibitory activity against VEGFR-2. mdpi.com One of the most potent derivatives in this study, compound 8e (1-(2,4-Dichlorophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)urea), exhibited an IC50 value of 3.93 ± 0.73 μM against VEGFR-2. mdpi.com

Another potential target for pyridine-urea derivatives is the Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathways involved in stress responses and apoptosis. nih.govnih.gov A study on novel pyridin-2-yl urea (B33335) inhibitors of ASK1 identified compounds with potent inhibitory activity, with one compound demonstrating an IC50 of 1.55 ± 0.27 nM. nih.govnih.gov These findings suggest that 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea may also interact with protein kinases involved in cell signaling and proliferation. The urea functionality is a key structural feature that enables these compounds to form stable hydrogen bonds with protein and receptor targets, which is fundamental to their biological activity. nih.gov

Mechanistic Studies of Molecular Interactions (e.g., Enzyme Inhibition Kinetics, Receptor Binding Mechanisms)

The urea scaffold is recognized for its ability to form multiple hydrogen bonds with biological receptors, with the NH groups acting as hydrogen bond donors and the urea oxygen atom serving as an acceptor. mdpi.com This capacity for forming precise, directional interactions is central to the binding of urea derivatives to their protein targets. mdpi.com Quantum chemical studies and data mining of diaryl ureas in protein complexes have revealed that nonbonded π interactions, such as π-π stacking and CH-π interactions, also play a critical role in molecular recognition and binding stability. mdpi.com

In the context of enzyme inhibition, the interaction of urea derivatives with the active site of enzymes like urease has been studied. Although not directly related to anticancer activity, these studies provide insights into the binding modes of urea compounds. Molecular docking studies of furan (B31954) chalcone (B49325) analogues as urease inhibitors showed that the compounds bind with strong affinities within the enzyme's active site, forming key interactions with amino acid residues. mdpi.com For kinase inhibitors, the diaryl urea moiety often plays a pivotal role in anchoring the inhibitor to the hinge region of the kinase domain, a common feature in the binding of type II kinase inhibitors.

Cellular Uptake and Subcellular Localization Studies in Model Systems (non-clinical)

Currently, there is a lack of publicly available research specifically detailing the cellular uptake and subcellular localization of this compound or closely related pyridine-urea derivatives in non-clinical model systems. Studies on other small molecule inhibitors suggest that cellular uptake can occur through passive diffusion or carrier-mediated transport, depending on the physicochemical properties of the compound. The subcellular localization would be largely dependent on the specific molecular target of the compound. For instance, if the target is a cytoplasmic kinase, the compound would need to be localized in the cytoplasm to exert its effect.

Elucidation of Signaling Pathways Modulated by this compound in Cell-Based Assays (non-clinical)

Investigations into structurally similar pyridine-urea derivatives have shed light on the modulation of key cellular signaling pathways. For example, a study on 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives demonstrated that these compounds can induce apoptosis in cancer cells. researchgate.net The most active compound in that series, 7i (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea), was shown to arrest the cell cycle at the G1 phase and induce apoptosis in A549 lung cancer cells in a concentration-dependent manner. researchgate.net

The mitogen-activated protein kinase (MAPK) signaling cascade is another pathway implicated in the action of pyridine-urea compounds. nih.gov As mentioned, ASK1, an upstream regulator of the JNK and p38 MAPK pathways, is a target for some pyridin-2-yl urea inhibitors. nih.govnih.gov By inhibiting ASK1, these compounds can modulate downstream signaling events that are critical for cell survival and apoptosis in response to cellular stress. Furthermore, the inhibition of receptor tyrosine kinases like VEGFR-2 by pyridine-urea derivatives directly impacts downstream signaling pathways, such as the RAS/RAF/MEK/ERK pathway, which are crucial for cell proliferation and angiogenesis in cancer.

Proteomic and Metabolomic Profiling to Understand Cellular Responses

As of now, specific proteomic and metabolomic profiling studies to comprehensively understand the cellular responses to this compound have not been reported in the available scientific literature. Such studies would be invaluable in identifying the broader cellular impact of the compound, uncovering off-target effects, and discovering potential biomarkers of response. Proteomic analysis could reveal changes in the expression levels of proteins involved in the targeted signaling pathways, as well as compensatory mechanisms that cells might activate. nih.govnih.gov Metabolomic profiling could identify alterations in cellular metabolism, providing a functional readout of the upstream changes in protein activity and signaling. nih.govmdpi.com

Comparative Biological Profiling with Related Urea Derivatives

Several studies have conducted comparative biological profiling of various pyridine-urea derivatives, primarily focusing on their antiproliferative activities against different cancer cell lines. In one study, a series of pyridine-ureas were synthesized and evaluated for their in vitro anticancer activity against a panel of 58 cancer cell lines. mdpi.com The results revealed that different substitutions on the pyridine (B92270) and phenyl rings significantly influenced the potency and selectivity of the compounds. For instance, compound 8e (1-(2,4-Dichlorophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)urea) was found to be the most potent derivative against the MCF-7 breast cancer cell line, with an IC50 of 0.22 μM after 48 hours of treatment. mdpi.com

Another study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives also highlighted the importance of the substitution pattern for anticancer activity. nih.gov The target compound 7u (1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea) demonstrated potent inhibitory activity against A549 (IC50 = 2.39 ± 0.10 μM) and HCT-116 (IC50 = 3.90 ± 0.33 μM) cancer cell lines, comparable to the positive control sorafenib (B1663141). nih.gov These comparative studies underscore the structure-activity relationships within the pyridine-urea class of compounds and provide a basis for the rational design of more potent and selective derivatives.

Computational and Theoretical Chemistry Studies of 1 2 Ethylphenyl 3 Pyridin 3 Ylmethyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of a molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine its optimized molecular geometry. researchgate.net This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would highlight regions of negative potential, typically around the oxygen and nitrogen atoms of the urea (B33335) and pyridine (B92270) groups, indicating nucleophilic sites prone to electrophilic attack. Conversely, positive potential regions, often around the hydrogen atoms of the N-H groups, signify electrophilic sites susceptible to nucleophilic attack. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking simulations can be performed against various enzymes or receptors implicated in disease pathways, such as kinases or urease. sciencescholar.usmdpi.com These simulations help in understanding the binding mode and predicting the binding affinity.

The docking process involves placing the ligand in the active site of the protein and evaluating the interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results are often expressed as a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. sciencescholar.us

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity

While molecular docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this interaction over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For the this compound-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. nih.gov These simulations can also be used to calculate the binding free energy with greater accuracy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com

In silico Prediction of Relevant Biological Parameters (e.g., ADME prediction for research design, not experimental or clinical data)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. amazonaws.com These predictions are based on the molecule's physicochemical properties, such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight. chemscene.comresearchgate.net

Web-based platforms and specialized software can predict parameters like gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. researchgate.net These predictions help in identifying potential liabilities early in the research process and guide the design of analogs with improved drug-like properties. idrblab.orgpensoft.net

Table 2: Illustrative In silico Predicted ADME Properties of this compound

| Property | Predicted Value (Illustrative) | Interpretation |

|---|---|---|

| GI Absorption | High | Good potential for oral bioavailability. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

Note: The data in this table is illustrative and generated from common in silico prediction models. Actual properties may vary.

Cheminformatics Approaches for Virtual Screening and Analog Design

Cheminformatics combines computational techniques with chemical information to support drug discovery. bohrium.com For this compound, cheminformatics approaches can be used for virtual screening of large compound libraries to identify molecules with similar structural features or predicted biological activities.

Furthermore, these methods aid in the design of novel analogs. By analyzing the structure-activity relationships (SAR) of related compounds, modifications can be proposed to the this compound scaffold to enhance its potency, selectivity, or ADME properties. nih.gov Techniques like scaffold hopping can also be employed to identify new core structures with similar biological activities. nih.gov

Machine Learning Applications in Predicting Properties and Activities of this compound Analogs

The integration of machine learning (ML) into computational chemistry has revolutionized the early stages of drug discovery by enabling rapid and cost-effective prediction of molecular properties and biological activities. nih.goviapchem.org For analogs of this compound, a compound of interest likely due to its structural motifs common in soluble epoxide hydrolase (sEH) inhibitors, ML models can be instrumental. mdpi.comnih.gov These models are built upon the principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), which correlate a compound's structural or physicochemical features with its activities or properties. nih.gov

Machine learning algorithms can develop predictive models for a wide array of endpoints, including biological activity (e.g., inhibitory potency against a specific target like sEH), as well as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. arxiv.orgeurekaselect.com The general workflow for applying ML to predict the properties of this compound analogs involves several key steps: dataset compilation, descriptor calculation, model training and validation, and finally, prediction for new, untested analogs.

A crucial first step is the curation of a high-quality dataset of molecules structurally related to this compound, for which reliable experimental data on the property of interest is available. These datasets are often compiled from public databases or proprietary sources. Subsequently, molecular descriptors, which are numerical representations of a molecule's chemical information, are calculated. These can range from simple 1D and 2D descriptors (e.g., molecular weight, logP, topological indices) to more complex 3D descriptors (e.g., molecular shape, surface area). mdpi.com

Various ML algorithms can be employed to build the predictive models. Supervised learning methods are particularly common in this context. nih.goviapchem.org Some of the frequently used algorithms include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A powerful classification and regression technique that finds a hyperplane to separate data points.

Gradient Boosting Machines (e.g., XGBoost): Another ensemble technique that builds models in a stage-wise fashion and is known for its high performance. arxiv.org

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input.

Once a model is trained, its predictive power is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), Mean Squared Error (MSE) for regression models, and accuracy or Area Under the Curve (AUC) for classification models. preprints.org Cross-validation techniques are essential to ensure the model's robustness and ability to generalize to new data. preprints.org

For analogs of this compound, ML models could predict their inhibitory concentration (IC50) against sEH. For instance, a hypothetical dataset of urea-based sEH inhibitors could be used to train a Random Forest model. The performance of such a model might be represented as shown in Table 1.

Table 1: Hypothetical Performance of a Random Forest Model for Predicting sEH Inhibition

| Metric | Training Set | Test Set |

|---|---|---|

| Coefficient of Determination (R²) | 0.92 | 0.75 |

| Mean Squared Error (MSE) | 0.08 | 0.21 |

| Root Mean Squared Error (RMSE) | 0.28 | 0.46 |

Furthermore, ML is extensively used to predict the ADMET properties of drug candidates, a major cause of failure in clinical trials. arxiv.org For a series of analogs of this compound, ML models could be developed to predict key pharmacokinetic parameters. Table 2 illustrates a hypothetical output from such predictive models for a set of designed analogs.

Table 2: Predicted ADMET Properties for Hypothetical Analogs of this compound

| Analog ID | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted BBB Permeability | Predicted hERG Inhibition |

|---|---|---|---|---|

| Analog-001 | 3.8 | -4.2 | High | Low |

| Analog-002 | 4.1 | -4.8 | High | Low |

| Analog-003 | 3.5 | -3.9 | Medium | Medium |

| Analog-004 | 4.5 | -5.1 | Low | Low |

BBB: Blood-Brain Barrier; hERG: human Ether-à-go-go-Related Gene

By leveraging these predictive models, medicinal chemists can prioritize the synthesis and experimental testing of analogs of this compound that are predicted to have both high potency and favorable ADMET properties. nih.govnih.gov This in silico screening approach significantly accelerates the drug discovery pipeline and reduces the associated costs and resources. iapchem.org The interpretability of some ML models can also provide insights into the key molecular features driving the desired activity and properties, further guiding the design of new and improved analogs. arxiv.org

Advanced Analytical Method Development and Characterization for Research Applications of 1 2 Ethylphenyl 3 Pyridin 3 Ylmethyl Urea

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity assessment due to its high resolution and sensitivity for non-volatile, thermally labile molecules like substituted ureas.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is typically developed for purity analysis. pensoft.netpensoft.net The separation is generally achieved on a C18 stationary phase, which effectively retains the moderately nonpolar compound. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound's aromatic rings (phenyl and pyridinyl) exhibit strong absorbance, typically in the range of 220-280 nm.

For preparative isolation, the analytical HPLC method is scaled up using a larger column and higher flow rates to purify multi-milligram to gram quantities of the compound.

Below is a table summarizing typical chromatographic conditions for the analysis of this compound.

| Parameter | HPLC for Purity Assessment | Preparative HPLC for Isolation |

| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | Isocratic or shallow gradient |

| Flow Rate | 1.0 mL/min | 15-25 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 500-2000 µL |

| Column Temp. | 30 °C | Ambient |

Development of Quantitative Assays for Research-Scale Analysis

Accurate quantification of this compound is critical for in vitro and cell-based experiments. Quantitative assays are typically developed using HPLC with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity, especially in complex biological matrices.

The development process involves validating the method according to established guidelines, ensuring its linearity, accuracy, precision, and specificity. A calibration curve is generated by analyzing a series of known concentrations of a reference standard. This curve is then used to determine the concentration of the compound in unknown research samples. For LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to provide excellent selectivity and low limits of quantification (LOQ).

The table below outlines typical validation parameters for a quantitative HPLC-UV assay.

| Validation Parameter | Typical Acceptance Criteria | Description |

| Linearity (r²) | ≥ 0.999 | Establishes the relationship between concentration and detector response over a defined range. researchgate.net |

| Range | e.g., 0.1 - 100 µg/mL | The concentration interval over which the method is precise, accurate, and linear. |

| Accuracy (% Recovery) | 85-115% | The closeness of the measured value to the true value, assessed by spike/recovery experiments. |

| Precision (% RSD) | ≤ 5% | The degree of scatter between a series of measurements, assessed at different concentrations. |

| Limit of Detection (LOD) | S/N Ratio ≥ 3 | The lowest concentration of the analyte that can be reliably detected. researchgate.net |

| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net |

Stability Studies of this compound in Various Research Matrices

Understanding the stability of a research compound in experimental media is crucial for interpreting biological data correctly. Stability studies for this compound are performed in relevant research matrices, such as phosphate-buffered saline (PBS) and common cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS).

These studies typically involve incubating the compound in the matrix at a controlled temperature (e.g., 37°C) and analyzing samples at various time points using a stability-indicating HPLC method. pensoft.net A stability-indicating method is one that can separate the intact parent compound from any potential degradation products. Forced degradation studies, involving exposure to acid, base, oxidative stress, heat, and light, are often conducted first to identify likely degradation pathways and confirm the resolving power of the analytical method.

The following table presents hypothetical stability data for the compound in different buffers.

| Matrix (at 37°C) | Time Point | % Remaining of Initial Concentration |

| PBS (pH 7.4) | 0 hr | 100% |

| 2 hr | 99.1% | |

| 8 hr | 98.5% | |

| 24 hr | 97.2% | |

| Citrate Buffer (pH 5.0) | 0 hr | 100% |

| 2 hr | 99.5% | |

| 8 hr | 98.9% | |

| 24 hr | 98.1% | |

| DMEM + 10% FBS | 0 hr | 100% |

| 2 hr | 96.3% | |

| 8 hr | 89.7% | |

| 24 hr | 75.4% |

Microfluidic and High-Throughput Screening (HTS) Methodologies for Analog Evaluation

In drug discovery, once a lead compound like this compound is identified, a key step is to synthesize and evaluate a library of structural analogs to explore the structure-activity relationship (SAR). High-throughput screening (HTS) and microfluidic technologies are essential for efficiently evaluating these analogs. bmglabtech.comwikipedia.org

High-Throughput Screening (HTS): HTS leverages automation, robotics, and sensitive detectors to test thousands of compounds rapidly. wikipedia.org For evaluating analogs of a kinase inhibitor, a typical HTS assay would involve incubating the target kinase, a substrate, and ATP with each compound from the library in a microtiter plate format (e.g., 384- or 1536-well plates). The inhibitory activity is measured by quantifying the extent of substrate phosphorylation, often using fluorescence-, luminescence-, or absorbance-based readouts. HTS allows for the rapid identification of "hits"—analogs with improved potency or selectivity. bmglabtech.com

Strategic Derivatization and Chemical Probe Development from the Scaffold of 1 2 Ethylphenyl 3 Pyridin 3 Ylmethyl Urea

Design and Synthesis of Labeled Analogs for Imaging and Affinity Purification (e.g., fluorescent tags, biotinylation)

The synthesis of labeled analogs of a parent compound is a powerful strategy for visualizing its distribution in cells and tissues and for identifying its binding partners. This typically involves the incorporation of a reporter tag, such as a fluorescent dye or an affinity handle like biotin (B1667282), without significantly altering the compound's original biological activity.